molecular formula C18H18Cl2N2O4S B11120628 2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11120628
M. Wt: 429.3 g/mol
InChI Key: PTMJCYVJVQEGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but let’s break it down. It belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities

    Name: 2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    Molecular Formula: C22H19Cl2N2O4S2\text{C}_{22}\text{H}_{19}\text{Cl}_2\text{N}_2\text{O}_4\text{S}_2C22​H19​Cl2​N2​O4​S2​

    CAS Number: 618072-22-3

Preparation Methods

Synthetic Routes::

  • While detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of appropriate precursors.
  • Key steps likely include cyclization and esterification reactions.
Industrial Production::
  • Unfortunately, industrial-scale production methods are not well-documented due to its rarity.

Chemical Reactions Analysis

Reactions::

    Oxidation: Potential oxidation sites include the sulfur atom or the methyl groups.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: Halogen atoms (chlorine) may undergo substitution reactions.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution with bases like sodium hydroxide (NaOH).

    Ester Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

Major Products::
  • The exact products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, reduced forms, or substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have therapeutic applications (yet to be fully explored).

    Industry: Limited applications due to its rarity.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific cellular targets (e.g., enzymes, receptors).
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Unique Features: Its thiazolopyrimidine scaffold sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18Cl2N2O4S/c1-9-14(17(24)26-7-6-25-3)15(12-5-4-11(19)8-13(12)20)22-16(23)10(2)27-18(22)21-9/h4-5,8,10,15H,6-7H2,1-3H3

InChI Key

PTMJCYVJVQEGHS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.